molecular formula C10H9NO4 B8387769 4-Methyl-6-nitro-7-hydroxy-1-indanone

4-Methyl-6-nitro-7-hydroxy-1-indanone

Cat. No. B8387769
M. Wt: 207.18 g/mol
InChI Key: LROSBDOVSPAIET-UHFFFAOYSA-N
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Patent
US04792628

Procedure details

Into a solution of 26.0 g of 4-methyl-6-nitro-7-hydroxy-1-indanone in 50 ml of dimethylformamide was added 2.6 g of 10% palladium carbon, then the mixture was subjected to a catalytic hydrogenation under an atmospheric pressure at 0° C. to a room temperature. The catalyst was removed by filtration and the solvent was removed by evaporation to obtain 17.3 g of 6-amino-4-methyl-7-hydroxy-1-indanone.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
2.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-])=O)[C:8]([OH:14])=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:15]>CN(C)C=O.[C].[Pd]>[NH2:11][C:9]1[C:8]([OH:14])=[C:7]2[C:3]([CH2:4][CH2:5][C:6]2=[O:15])=[C:2]([CH3:1])[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
CC1=C2CCC(C2=C(C(=C1)[N+](=O)[O-])O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Name
palladium carbon
Quantity
2.6 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to a catalytic hydrogenation under an atmospheric pressure at 0° C. to a room temperature
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C2CCC(C2=C1O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.